molecular formula C11H6Cl2F3N3O2 B8216022 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B8216022
M. Wt: 340.08 g/mol
InChI Key: OTLJXDCBDITZHP-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its unique chemical structure and wide range of applications. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including the well-known insecticide Fipronil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of Fipronil, it disrupts the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor and glutamate-gated chloride channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid lies in its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its strong electron-withdrawing groups enhance its reactivity, making it suitable for a wide range of chemical transformations .

Biological Activity

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid, commonly referred to as a derivative of fipronil, is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C12H4Cl2F3N4C_{12}H_{4}Cl_{2}F_{3}N_{4} and a molecular weight of approximately 321.09 g/mol. Its structure features a pyrazole ring substituted with dichloro and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Synthesis

Synthesis methods for this compound typically involve the reaction of appropriate pyrazole derivatives with dichloro and trifluoromethyl phenyl groups. For instance, the synthesis pathway may include:

  • Formation of the Pyrazole Core: Utilizing hydrazine derivatives and carbonyl compounds.
  • Introduction of Substituents: Employing electrophilic aromatic substitution to introduce the dichloro and trifluoromethyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that related pyrazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

Inhibition Studies

The inclusion of trifluoromethyl groups has been associated with enhanced potency in inhibiting various enzymes and receptors. For example, studies have shown that trifluoromethyl-substituted compounds can significantly inhibit serotonin uptake by enhancing binding affinity . This suggests potential applications in treating mood disorders or other conditions influenced by serotonin levels.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be largely attributed to its structural components:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
  • Dichloro Substitution: Influences electronic distribution, potentially increasing binding interactions with biological targets.

Fipronil Analogs

Fipronil, a well-known insecticide, shares structural similarities with the compound . Studies on fipronil have shown its effectiveness as a potent antagonist of the GABA-gated chloride channels in insects. The SAR studies on fipronil derivatives indicate that modifications to the pyrazole ring can lead to variations in toxicity and efficacy .

Anticancer Activity

Emerging research suggests that pyrazole derivatives possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways . This highlights the potential for developing new anticancer agents based on this scaffold.

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F3N3O2/c12-5-1-4(11(14,15)16)2-6(13)9(5)19-8(17)3-7(18-19)10(20)21/h1-3H,17H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLJXDCBDITZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C(=O)O)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 5-amino-1 -(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinyl-1 H-pyrazole-3-carbonitrile (5.00 g, 11.4 mmol) and sulfuric acid (50%, 100 ml) was heated to 135° C. for 3 hours. The cooled mixture was added to ice water and the pH adjusted to 4 by the addition of aqueous sodium hydroxide (6 N, approx. 230 ml), and then extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, evaporated to dryness and purified by flash chomatography (silica, chloroform/ethanol) with subsequently trituration with tetrachloromethane to give the title compound (3.00 g, yield 77%) as off-white crystals, mp 213° C., 1H NMR (DMSO-d6): 5.69 (bs, 2H, NH2), 5.76 (s, 1H, pyrazole-H), and 8.20 (s, 2H, Ar—H).
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Yield
77%

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